molecular formula C18H23N3O2S B4385283 2-[(3-isopropoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone

2-[(3-isopropoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone

Cat. No.: B4385283
M. Wt: 345.5 g/mol
InChI Key: DALFSXOGIRDIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-isopropoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone is a complex organic compound with a unique structure that includes a quinazolinone core, a thienyl group, and an isopropoxypropylamino side chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-isopropoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(3-isopropoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinones.

Scientific Research Applications

2-[(3-isopropoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3-isopropoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-isopropoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

2-(3-propan-2-yloxypropylamino)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-12(2)23-7-4-6-19-18-20-11-14-15(21-18)9-13(10-16(14)22)17-5-3-8-24-17/h3,5,8,11-13H,4,6-7,9-10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALFSXOGIRDIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-isopropoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
2-[(3-isopropoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
2-[(3-isopropoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
2-[(3-isopropoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 5
2-[(3-isopropoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 6
2-[(3-isopropoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.